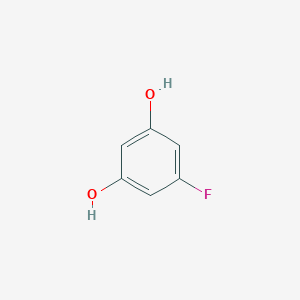

5-Fluorobenzene-1,3-diol

Description

Contextualization within Fluorinated Aromatic Compounds Research

The deliberate incorporation of fluorine into aromatic systems is a well-established strategy in chemical synthesis to modulate the properties of organic molecules. researchgate.nettandfonline.com Fluorine's high electronegativity and small van der Waals radius can significantly influence a molecule's electronic distribution, pKa, dipole moment, and chemical stability. tandfonline.com This can lead to enhanced biological activity, improved metabolic stability, and altered physical characteristics. acs.orgnih.gov

The study of fluorinated aromatic compounds like 5-Fluorobenzene-1,3-diol is part of a broader effort to develop novel molecules with tailored functionalities for applications in pharmaceuticals, materials science, and agrochemicals. researchgate.net Researchers are continually exploring new methods for the synthesis of such compounds and investigating the profound effects of fluorination on their behavior. researchgate.netgoogle.comgoogle.comjustia.com

Significance in Medicinal Chemistry and Biological Sciences

In medicinal chemistry, the introduction of fluorine is a common tactic to optimize the pharmacological profile of drug candidates. rsc.org Fluorine substitution can enhance a molecule's binding affinity to target proteins, improve its metabolic stability by blocking sites susceptible to oxidation, and increase its lipophilicity, which can aid in cell membrane permeability. tandfonline.comnih.gov

This compound serves as a key building block in the synthesis of more complex fluorinated molecules with potential therapeutic applications. ontosight.ai The diol functionality provides reactive sites for further chemical modification, allowing for the construction of diverse molecular architectures. Research in this area often involves the synthesis of derivatives and their subsequent evaluation for biological activity, such as anticancer or neuroprotective properties. nih.govresearchgate.net

Historical Perspective of 1,3-Diol Research

The parent compound, resorcinol (B1680541) (benzene-1,3-diol), has a long history in chemical research, with its initial preparation and analysis dating back to 1864 by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth. wikipedia.org The name "resorcinol" reflects its derivation from a resin gum and its relationship to orcinol. wikipedia.orgstackexchange.com

Historically, resorcinol and its derivatives have found widespread use in the production of resins, dyes, plastics, and pharmaceuticals. britannica.comnih.gov The development of phenol-formaldehyde resins, such as Bakelite, highlighted the industrial importance of phenolic compounds. britannica.com The extensive research on resorcinol has laid the groundwork for understanding the chemistry of benzenediols and has paved the way for the investigation of substituted analogs like this compound.

Current Research Landscape and Future Directions

Current research involving this compound is focused on its application as a versatile intermediate in organic synthesis. ontosight.ai Scientists are exploring its use in creating novel fluorinated polymers and materials, as well as its role as a model compound for studying the fundamental effects of fluorination on chemical reactivity. ontosight.ai

Future research is expected to further exploit the unique properties of this compound in the design of new bioactive compounds. This includes the synthesis of novel derivatives and their evaluation in various biological assays. nih.govnih.gov Moreover, the development of more efficient and selective methods for the synthesis of fluorinated aromatics remains an active area of investigation, promising to expand the accessibility and application of compounds like this compound. researchgate.net The ongoing exploration of its spectroscopic properties, such as fluorescence, may also open up new avenues for its use as a molecular probe. nih.govresearchgate.net

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 75996-29-1 |

| Molecular Formula | C6H5FO2 |

| Molecular Weight | 128.1 g/mol |

| Physical Form | Solid |

| InChI Key | LYFBZGKZAZBANN-UHFFFAOYSA-N |

| Data sourced from multiple chemical suppliers and databases. bldpharm.comsigmaaldrich.comchemicalbook.coma2bchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFBZGKZAZBANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505942 | |

| Record name | 5-Fluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75996-29-1 | |

| Record name | 5-Fluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Fluorobenzene 1,3 Diol

Advanced Synthetic Routes to 5-Fluorobenzene-1,3-diol

The creation of this compound can be approached from several distinct synthetic angles, each offering unique advantages in terms of starting material availability, regioselectivity, and reaction conditions.

Strategies from 1-Fluoro-3,5-dimethoxybenzene Precursors

A primary and straightforward route to this compound involves the demethylation of the readily available precursor, 1-Fluoro-3,5-dimethoxybenzene. nih.govsigmaaldrich.com This ether cleavage reaction is a common and effective strategy for unmasking hydroxyl groups on an aromatic ring. Various reagents and conditions can be employed for this transformation. For instance, strong acids like hydrogen bromide or hydrogen iodide can cleave the methyl ethers, though these conditions can sometimes be harsh. Lewis acids, such as boron tribromide, offer a milder alternative for demethylation.

More recently, methodologies utilizing zirconium chloride (ZrCl₄) have been developed for the selective demethylation of methoxybenzene compounds. google.com These reactions often proceed under mild conditions, from room temperature to gentle heating, and can be facilitated by additives like anisole. google.com The choice of solvent, typically a halogenated hydrocarbon such as dichloromethane (B109758) or chloroform, is also a key parameter in optimizing the reaction. google.com

| Precursor | Reagent | Product | Key Features |

| 1-Fluoro-3,5-dimethoxybenzene | Boron tribromide | This compound | Mild reaction conditions |

| 1-Fluoro-3,5-dimethoxybenzene | Zirconium chloride | This compound | Selective, mild conditions, often with additives |

| 1-Fluoro-3,5-dimethoxybenzene | Hydrogen bromide | This compound | Strong acid, can be harsh |

Regioselective Fluorination Techniques

Direct and regioselective fluorination of resorcinol (B1680541) (benzene-1,3-diol) or its derivatives presents a more atom-economical approach to this compound. Achieving regioselectivity is the principal challenge in this strategy, as the hydroxyl groups activate the aromatic ring for electrophilic substitution at multiple positions.

Recent advancements in catalysis have enabled highly regioselective fluorinations. For instance, I(I)/I(III) catalysis has been successfully employed for the fluorination of allenes, demonstrating the potential for precise control in fluorination reactions. researchgate.netnih.govnih.gov While not directly applied to resorcinol for this specific product, the principles of using organocatalysis to control regioselectivity are highly relevant. researchgate.netnih.govnih.gov The development of methods for the regioselective halogenation of resorcinol derivatives, allowing for the synthesis of specific isomers, further underscores the feasibility of this approach. princeton.edu

Controlled Radical-Mediated C-H Functionalization Approaches

Controlled radical-mediated C-H functionalization is an emerging and powerful tool for the direct introduction of fluorine atoms into organic molecules. wikipedia.org This approach avoids the need for pre-functionalized starting materials, offering a more direct and efficient synthetic route.

The C-H functionalization of phenols and their derivatives has been a subject of intense research. nih.govnih.gov These reactions often utilize a directing group strategy to achieve site selectivity. acs.org While the direct C-H fluorination of resorcinol to yield the 5-fluoro isomer is a specific challenge, the broader field of radical-mediated fluorination offers promising avenues. wikipedia.orgrsc.org Methods involving visible-light photocatalysis and the use of N-F fluorinating agents as fluorine atom sources have significantly expanded the scope of radical fluorination. rsc.orgnih.gov These techniques have been shown to be effective for a wide range of substrates, including those with sensitive functional groups. rsc.org

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides another viable pathway for the synthesis of this compound. youtube.com This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. libretexts.org For the synthesis of this compound, a plausible strategy would involve the reaction of a di-substituted benzene (B151609) ring bearing a good leaving group and activating groups with a fluoride (B91410) source.

The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups positioned ortho or para to the leaving group are generally required to facilitate the reaction. libretexts.org However, recent developments in photoredox catalysis have enabled SNAr reactions on unactivated and even electron-rich fluoroarenes. nih.gov These methods expand the scope of SNAr and could potentially be applied to the synthesis of fluorinated phenols. nih.govosti.gov For instance, the reaction of a suitably protected dihydroxybenzene derivative with a fluorinating agent under photoredox conditions could be envisioned.

Derivatization and Analog Synthesis of this compound

Once synthesized, this compound can serve as a key intermediate for the preparation of more complex molecules with potential biological activity.

Preparation of Fluorinated Dioxinones as Building Blocks

Fluorinated 1,3-dioxin-4-ones serve as versatile building blocks in organic synthesis, providing access to a range of fluorinated compounds. A key synthetic route involves the direct fluorination of 5,6-unsubstituted 1,3-dioxin-4-ones. rsc.org This process, followed by treatment with a base such as triethylamine, yields the desired 5-fluoro-1,3-dioxin-4-ones. rsc.org These resulting compounds are valuable intermediates that can be converted into fluorinated derivatives of formylacetic acid or used in the construction of various heterocyclic systems. rsc.org The reaction underscores a fundamental method for incorporating fluorine into cyclic acetal (B89532) structures, which are precursors or structural analogs to diol systems.

Table 1: Synthesis of 5-Fluoro-1,3-dioxin-4-ones

| Reactant | Reagents | Product | Application |

|---|

Formation of Related Fluorinated Catechols and Pyrogallols

The synthesis of fluorinated catechols (1,2-diols) and pyrogallols (1,2,3-triols) often involves multi-step sequences starting from readily available benzene derivatives. A common and powerful strategy for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction or related diazotization-fluorination methods. youtube.com For instance, a substituted aniline (B41778) can be treated with sodium nitrite (B80452) in the presence of hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4) to form a diazonium salt. youtube.comgoogle.com Gentle heating of this intermediate results in the decomposition and replacement of the diazonium group with a fluorine atom. youtube.com

To synthesize a fluorinated catechol, one could start with an appropriately substituted aniline precursor bearing protected hydroxyl groups. The sequence would involve diazotization, fluorination, and subsequent deprotection to reveal the catechol moiety. This general methodology highlights the strategic placement of fluorine relative to hydroxyl groups on the benzene ring.

Green Chemistry and Sustainable Synthesis Approaches for this compound

Modern synthetic chemistry places increasing emphasis on sustainable practices, including the use of greener solvents, catalysts, and energy-efficient processes.

Solvent-Free Hydrogenation and Isomerization Methods

The hydrogenation of diones to diols is a fundamental transformation in the synthesis of compounds like this compound. Green approaches to this reaction focus on minimizing waste and avoiding hazardous solvents. Research into the hydrogenation of 1,3-diones has demonstrated the efficacy of heterogeneous catalysts, such as ruthenium on carbon (Ru/C), in achieving high yields of the corresponding 1,3-diols. nih.gov

Notably, these hydrogenations can be performed under solvent-free conditions. researchgate.net For example, the ruthenium-on-carbon-catalyzed hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) to the corresponding diol proceeds efficiently without a solvent, representing a significant green advantage. researchgate.net This solvent-free approach, which can also influence the stereoselectivity of the product through catalyst-mediated isomerization, offers a pathway to reduce solvent waste and simplify product purification, principles that are directly applicable to the synthesis of aromatic diols. researchgate.net

Table 2: Green Hydrogenation Approach for 1,3-Diols

| Substrate Type | Catalyst | Conditions | Key Advantage |

|---|

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a powerful green alternative to traditional chemical methods, providing high selectivity under mild conditions. nih.gov Enzymes, particularly cytochrome P450 monooxygenases, are capable of performing regio- and stereoselective hydroxylations of aromatic rings. nih.gov This enzymatic machinery could theoretically be harnessed to introduce hydroxyl groups onto a fluorobenzene (B45895) backbone to produce this compound.

Another biocatalytic strategy involves the use of ketoreductase (KRED) enzymes. These enzymes are highly efficient at reducing ketone functionalities to alcohols. nih.gov A potential green synthesis route could therefore involve the enzymatic reduction of a precursor, 5-fluorobenzene-1,3-dione, to yield this compound with high enantiomeric purity if a chiral center were present. The use of whole-cell biocatalysts or isolated enzymes can significantly reduce the need for heavy metal catalysts and harsh reagents. nih.gov

Oxidative Cyclodehydrogenation Reactions

Oxidative cyclodehydrogenation is a method used to form new rings by creating carbon-carbon or carbon-heteroatom bonds through the removal of hydrogen. Reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) are employed as mild oxidants to facilitate such intramolecular cyclizations. mdpi.com This strategy can be applied to functionalized diols to construct more complex heterocyclic systems. For example, a derivative of this compound could be designed to undergo an intramolecular C-N or C-O bond formation, leading to a fused ring system. The advantages of this method include mild reaction conditions and the avoidance of transition metal catalysts. mdpi.com This approach represents a sophisticated synthetic application of the diol as a scaffold for building complex molecules. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Triethylamine |

| Formylacetic acid |

| 5-Fluoro-1,3-dioxin-4-one |

| Catechol |

| Pyrogallol |

| Sodium nitrite |

| Hydrofluoric acid |

| Tetrafluoroboric acid |

| Ruthenium on carbon |

| 2,2,4,4-tetramethyl-1,3-cyclobutanedione |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-Fluorobenzene-1,3-diol, offering precise information about the atomic arrangement and electronic environment within the molecule.

¹H NMR and ¹⁹F NMR for Positional and Electronic Analysis

Proton (¹H) and fluorine-19 (¹⁹F) NMR are fundamental for confirming the identity and substitution pattern of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For fluorobenzene (B45895), the protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling constants. chemicalbook.com In this compound, the hydroxyl (-OH) protons and the aromatic protons will have distinct signals, their positions influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an invaluable tool. It provides a direct method to observe the fluorine nucleus, offering insights into its local electronic environment. The chemical shift of the fluorine atom in this compound is indicative of the electronic effects of the hydroxyl groups on the aromatic ring. For instance, in fluorobenzene, a characteristic ¹⁹F NMR spectrum is observed. spectrabase.com The presence of hydroxyl groups at the 1 and 3 positions would be expected to influence this chemical shift significantly.

The coupling between the fluorine and adjacent protons (H-F coupling) observed in both ¹H and ¹⁹F spectra is crucial for confirming the relative positions of the substituents on the benzene ring.

Table 1: Representative NMR Data for Fluorinated Benzene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| Fluorobenzene | ¹H | 7.03 - 7.31 | CCl₄ | chemicalbook.com |

| 1,3-Dichloro-5-fluorobenzene | ¹³C | Not specified | Not specified | nih.gov |

| 1,3,5-Trifluorobenzene | ¹⁹F | Not specified | Not specified | spectrabase.com |

| 1,3-Dibromo-5-fluorobenzene | ¹H | Not specified | Not specified | chemicalbook.com |

| 5-Fluoro-6-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-methyl-benzooxazole | ¹H | 2.25 - 7.27 | CDCl₃ | mdpi.com |

This table provides representative data for related compounds to illustrate the types of information obtained from NMR spectroscopy. Specific data for this compound should be determined experimentally.

Multi-dimensional NMR Techniques for Complex Derivative Analysis

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the complete structural assignment of these more intricate molecules. mdpi.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS and GC-MS for Purity and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. nih.govnih.govusda.gov These methods are routinely used to:

Assess Purity: By separating the compound of interest from any impurities, the purity of a this compound sample can be accurately determined.

Identify Degradation Products: In stability studies, LC-MS and GC-MS can identify and quantify any products that form as the compound degrades over time or under specific conditions. nih.gov

Analyze Reaction Mixtures: During the synthesis of this compound or its derivatives, these techniques are used to monitor the progress of the reaction and identify byproducts. mdpi.com

The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte. For a relatively polar compound like this compound, LC-MS is often the preferred method. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of this compound and its derivatives, as it can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com For example, the exact mass of a derivative, 5-Fluoro-6-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-methyl-benzooxazole, was determined to be 329.1352, which is very close to its calculated mass of 329.1340, confirming its elemental formula. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl groups, C-O stretching, C-F stretching, and various aromatic C-H and C=C stretching and bending vibrations. irphouse.comnih.govnih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting spectrum provides information about the vibrational modes of the molecule that are Raman-active. For this compound, Raman spectroscopy can provide complementary information to IR, particularly for the symmetric vibrations of the benzene ring and the C-F bond. irphouse.comnih.gov

Table 2: Key Vibrational Modes for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 | IR, Raman |

| C-O (hydroxyl) | Stretching | 1000 - 1260 | IR, Raman |

| C-F (aryl) | Stretching | 1000 - 1400 | IR, Raman |

| C=C (aromatic) | Stretching | 1400 - 1600 | IR, Raman |

This table presents typical wavenumber ranges for the expected functional groups. The exact positions of the bands for this compound would need to be determined from its experimental spectra.

The combined use of these advanced spectroscopic and analytical techniques provides a comprehensive characterization of this compound, which is essential for its development and application in various scientific fields.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 5-Fluoro-resorcinol |

| Resorcinol (B1680541) |

| Fluorobenzene |

| 1,3-Dichloro-5-fluorobenzene |

| 1,3,5-Trifluorobenzene |

| 1,3-Dibromo-5-fluorobenzene |

| 5-Fluoro-6-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-methyl-benzooxazole |

| 1-Fluoro-3-iodo-5-nitrobenzene |

| 3-chloro-4-fluorophenol |

| 5-chloro-4-fluoro-2-nitrophenol |

-chloro-4-fluoro-2,6-dintirophenol | | 4-Fluoro-5-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-2-nitro-phenol | | 1,3,4-thiadiazole (B1197879) | | 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thia-diazole | | 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | | 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | | 3-chloropropane-1,2-diol | | 1-bromo-4-chlorobenzene (B145707) | | 5-aminobenzene-1,3-diol (B1267663) | | 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | | 5-hydroxy-1,3-diazacyclohexane | | 1,3-di-tert-butyl-5-bromo-5-nitro-1,3-diazacyclohexane | | 5-exomethylene-1,3-diacetyl-1,3-diazacyclohexane | | 3-butene-1,2-diol (B138189) | | Styrene glycol |

Infrared (IR) Spectroscopy for Hydrogen Bonding and Conformational Studies

Infrared (IR) spectroscopy is a fundamental technique for studying the molecular vibrations of this compound, offering specific insights into the functional groups present and the nature of hydrogen bonding. ucla.edursc.org The analysis of the IR spectrum reveals crucial information about the hydroxyl (-OH) groups, which are central to the molecule's conformational behavior.

The O-H stretching vibration is particularly sensitive to its environment. msu.edu In a dilute solution using a non-polar solvent, where intermolecular hydrogen bonding is minimized, the hydroxyl groups of this compound would be expected to show a sharp absorption band around 3600 cm⁻¹. ucla.edumsu.edu However, in a concentrated solution or in the solid state, extensive intermolecular hydrogen bonding occurs between the hydroxyl groups of adjacent molecules. This interaction weakens the O-H bond, causing the absorption band to broaden significantly and shift to a lower frequency, typically in the range of 3200–3500 cm⁻¹. msu.edupressbooks.pub

The presence of the fluorine atom and two hydroxyl groups on the benzene ring allows for the possibility of different rotational conformers. IR spectroscopy can be employed to study these conformational dynamics. nih.gov For instance, the relative orientation of the two -OH groups with respect to each other and the fluorine atom can be influenced by intramolecular hydrogen bonding, which would give rise to distinct vibrational frequencies compared to the intermolecularly bonded states. Fourier Transform Infrared (FTIR) spectroscopy, in particular, is a sensitive tool for analyzing the secondary structure and conformational changes in molecules in various environments. nih.gov

Key vibrational modes for this compound include the O-H stretch, C-O stretch, C-F stretch, and various benzene ring vibrations.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group/Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| O-H | Stretching (Free) | ~3600 | Sharp peak, observed in dilute non-polar solutions. ucla.edumsu.edu |

| O-H | Stretching (H-Bonded) | 3200–3500 | Broad, strong peak, observed in concentrated samples. msu.edupressbooks.pub |

| C-H (Aromatic) | Stretching | 3000–3100 | Typically of medium to weak intensity. libretexts.org |

| C=C (Aromatic) | Stretching | 1500–1600 | Multiple bands are characteristic of the benzene ring. pressbooks.publibretexts.org |

| C-O | Stretching | 1260–1350 | Strong absorption, characteristic of phenols. msu.edulibretexts.org |

| C-F | Stretching | 1000–1200 | Strong absorption due to the polarity of the bond. |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy serves as a complementary technique to IR spectroscopy for probing the vibrational modes of this compound. nih.gov It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. rdrs.ro This technique provides rich information about the molecular framework and is particularly useful for studying the vibrations of the benzene ring and the carbon-fluorine bond. nih.govrdrs.ro

For a molecule like this compound with 12 atoms, there are 3N-6, or 30, expected normal vibrational modes. rdrs.ro Key Raman-active vibrations would include:

Ring Breathing Mode: A symmetric vibration where the entire benzene ring expands and contracts. For similar aromatic compounds, this appears as a strong, sharp band. nih.gov

C-F Stretching: The vibration of the carbon-fluorine bond is also Raman-active.

Ring Trigonal Wagging: A distortion of the ring's shape.

In research, Raman spectroscopy can be used to identify the molecule and provide structural fingerprints. For instance, studies on the similar molecule 5-fluorouracil (B62378) have used Raman spectroscopy to assign specific vibrational modes, including those involving the C-F bond and ring breathing. nih.gov The data from Raman studies, when combined with IR spectroscopy, provides a more complete picture of the molecule's vibrational structure, as some modes may be active in one technique but not the other. nih.gov

Table 2: Potential Raman Shifts for Key Vibrations in this compound

| Vibration Type | Expected Raman Shift (cm⁻¹) | Notes |

| Pyrimidine Ring Breathing | ~780 | Based on analogy with 5-fluorouracil. nih.gov |

| Ring + C-F Stretch | ~1230 | A complex mode involving both ring and C-F vibration. nih.gov |

| Ring + C-H Wag | ~1330 | A wagging motion of the C-H bonds relative to the ring. nih.gov |

| C=C Ring Stretch | ~1670 | Symmetric stretching of the carbon-carbon bonds in the ring. nih.gov |

Electronic Absorption and Fluorescence Spectroscopy in Research

Electronic spectroscopy, encompassing absorption and fluorescence techniques, is used to investigate the excited states of this compound, revealing information about its electronic structure, molecular organization, and interactions with its environment.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. In this compound, the benzene ring acts as the primary chromophore, the part of the molecule responsible for absorbing light. slideshare.net The hydroxyl (-OH) and fluorine (-F) substituents act as auxochromes, which modify the absorption characteristics (wavelength and intensity) of the chromophore.

The primary electronic transitions observed in molecules like this compound are:

π → π* Transitions: These involve the excitation of an electron from a bonding (π) orbital to an antibonding (π*) orbital within the aromatic ring. These transitions are typically strong and occur at shorter wavelengths. slideshare.nettruman.edu

n → π* Transitions: This involves the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the hydroxyl groups, to an antibonding (π) orbital of the aromatic ring. These transitions are generally weaker than π → π transitions and occur at longer wavelengths. slideshare.net

The solvent environment can influence the position and intensity of these absorption bands.

Table 3: Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Associated Moiety | Expected Wavelength Region |

| π → π | Bonding π to Antibonding π | Benzene Ring | < 280 nm |

| n → π | Non-bonding (O) to Antibonding π | Hydroxyl Groups / Benzene Ring | > 280 nm |

Fluorescence Spectroscopy for Dual Emission Phenomena and Molecular Organization

Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited electronic state to its ground state. This compound, as a derivative of resorcinol, is expected to be fluorescent. Research on structurally similar molecules has revealed complex fluorescent behaviors, such as dual fluorescence, which can provide deep insights into molecular conformation and aggregation. nih.gov

Dual fluorescence is the phenomenon where a molecule exhibits two distinct emission bands. This effect is often linked to the existence of different molecular conformations or excited states. nih.gov For example, studies on a related thiadiazole compound containing a resorcinol moiety showed that dual fluorescence was dependent on the solvent and molecular conformation. nih.gov In one conformation, a single fluorescence band was observed, while a 180° rotation of the resorcinol ring led to a different conformation that produced two fluorescence bands. nih.gov This suggests that this compound could potentially exhibit similar behavior, with its fluorescence properties being highly sensitive to its local environment and conformational state.

Furthermore, molecular organization, such as the formation of aggregates in solution, can significantly alter fluorescence spectra. Studies have shown that dual fluorescence can be induced by molecular aggregation within micellar systems, where the organized environment facilitates specific intermolecular interactions. mdpi.com Therefore, fluorescence spectroscopy is a powerful tool to study not just the isolated molecule but also its self-assembly and interactions in complex systems.

Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. The characteristic time it takes for the fluorescence to decay is known as the fluorescence lifetime (τ). nih.gov This lifetime is an intrinsic property of a fluorophore and is typically in the nanosecond (ns) range for organic molecules. nih.gov

Unlike fluorescence intensity, the lifetime is generally independent of the fluorophore's concentration but is highly sensitive to its molecular environment. nih.govsigmaaldrich.com Factors such as solvent polarity, temperature, and the presence of quenching molecules can alter the fluorescence lifetime. iss.com This makes lifetime measurements a robust method for probing the local environment of a molecule.

Techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure fluorescence lifetimes with high precision. mdpi.com By measuring the lifetime, researchers can gain information on:

Conformational Changes: Different conformers of a molecule may have distinct lifetimes.

Molecular Interactions: Binding to other molecules or aggregation can change the lifetime.

Energy Transfer Processes: The efficiency of energy transfer to other molecules can be calculated from lifetime data.

Table 4: Typical Fluorescence Lifetimes of Related Aromatic Compounds

| Fluorophore | Solvent | Lifetime (ns) |

| p-Terphenyl | Ethanol | 1.05 |

| Fluorescein (dianion) | NaOH/Water | 4.1 |

| Rhodamine B | Water | 1.74 |

| N-Acetyl-L-tryptophanamide (NATA) | Water | 3.0 |

| This table provides context for the expected range of fluorescence lifetimes for aromatic molecules. Data from iss.com. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The high purity of commercially available this compound, often cited as >98%, is verified using these methods. ossila.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. In HPLC, a solution of the sample is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The components of the sample separate based on their differential interactions with the stationary phase and the liquid solvent (the mobile phase). A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram. For a polar compound like this compound, reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common and effective method for analysis and purification.

Gas Chromatography (GC) can also be used, particularly if the compound is volatile or can be made volatile through derivatization. In GC, the sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column.

Both HPLC and GC are crucial for quality control in research and industrial synthesis, ensuring that the compound used in subsequent applications is free from significant impurities that could affect experimental outcomes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Developing a robust HPLC method is crucial for ensuring accurate quantification and purity assessment. A typical method involves reversed-phase chromatography, which is well-suited for separating polar phenolic compounds.

Method Development: A standard HPLC method for this compound would utilize a C18 stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase is typically a gradient mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govscielo.br Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the absorbance maximum of the analyte. scielo.brresearchgate.net

For instance, a method could start with a high proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute the compound from the column. nih.gov This gradient elution ensures that compounds with different polarities are effectively separated.

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. scielo.br Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. scielo.br

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.brresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.brresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brresearchgate.net

The following table provides an example of typical validation parameters for an HPLC method suitable for a fluorinated aromatic compound.

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Typical Specification | Description |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Reversed-phase column for separation of polar analytes. |

| Mobile Phase | Acetonitrile and Water (gradient) | A common solvent system for phenolic compounds. scielo.br |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. scielo.br |

| Detector | DAD at 265 nm | Wavelength for detecting the aromatic system. scielo.br |

| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and response. researchgate.net |

| Accuracy (% Recovery) | 98-102% | Shows the method accurately measures the known concentration. |

| Precision (% RSD) | < 2% | Demonstrates low variability in repeated measurements. researchgate.net |

| LOD | ~10 ng/mL | The lowest concentration the system can reliably detect. scielo.br |

| LOQ | ~30 ng/mL | The lowest concentration the system can reliably quantify. scielo.br |

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself has low volatility due to its hydroxyl groups, GC is invaluable for monitoring its synthesis by analyzing volatile intermediates, starting materials, or potential byproducts. oup.com

For instance, the synthesis of fluorinated aromatics may involve precursors like fluorobenzene or its derivatives, which are sufficiently volatile for GC analysis. restek.comnih.govnist.gov GC can be used to check the purity of starting materials and to track the progress of a reaction by measuring the disappearance of reactants and the appearance of products or intermediates.

Potential volatile intermediates in related syntheses could include compounds like 4-fluoroaniline (B128567) or other fluorinated benzene derivatives. chemsrc.com Analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. A temperature program is often employed, where the column temperature is gradually increased to elute compounds with different boiling points. Flame Ionization Detection (FID) or Mass Spectrometry (MS) are common detection methods, with GC-MS providing definitive identification of the separated components. researchgate.net

Table 2: Example GC Conditions for Volatile Fluorinated Aromatics

| Parameter | Typical Specification | Rationale |

|---|---|---|

| Column | DB-5 or similar (5% Phenyl-methylpolysiloxane) | A versatile, non-polar column suitable for a wide range of aromatic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without degradation. |

| Oven Program | 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min | Separates compounds based on their boiling points. |

| Detector | FID or MS | FID is a universal detector for organic compounds; MS provides structural information. researchgate.net |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) emerges as a superior alternative to HPLC for certain analytical challenges, particularly in the separation of polar and fluorinated compounds. wikipedia.orgchromatographytoday.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. wikipedia.org This technique combines the advantages of both gas and liquid chromatography.

The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to the liquid mobile phases used in HPLC. nih.govlibretexts.org While pure CO₂ is non-polar, its elution strength can be easily tuned by adding a polar co-solvent, such as methanol, making it suitable for analyzing a wide range of compounds, including polar phenols like this compound. chromatographytoday.comnih.gov

SFC is particularly advantageous for:

High-throughput screening: The rapid separation times make it ideal for analyzing large numbers of samples. chromatographytoday.com

"Green" chromatography: Replacing the bulk of organic solvents with environmentally benign CO₂ significantly reduces waste. wikipedia.org

Complex mixtures: SFC often provides unique selectivity and better resolution for complex samples compared to HPLC. nih.gov

Purification: The CO₂ mobile phase evaporates upon depressurization, simplifying the collection of purified analytes. wikipedia.org

Given the polar nature of the two hydroxyl groups and the presence of fluorine, this compound is an excellent candidate for analysis by SFC, especially when dealing with complex reaction mixtures or for preparative-scale purification.

Table 3: Comparison of Typical HPLC and SFC Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (Acetonitrile, Methanol) & Water | Supercritical Carbon Dioxide (CO₂) wikipedia.org |

| Viscosity | Higher | Lower, leading to lower backpressure and faster flow rates. libretexts.org |

| Diffusivity | Lower | Higher, leading to improved column efficiency. libretexts.org |

| Solvent Waste | High (Organic) | Low (Mainly recycled CO₂) |

| Typical Analysis Time | Longer | Shorter |

| Application | Broad, especially for polar to moderately non-polar compounds. | Excellent for chiral separations and both polar and non-polar compounds. wikipedia.orgchromatographytoday.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure and conformation in the solid state.

This technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the crystal can be calculated, from which the positions of all atoms can be determined. royalsocietypublishing.orgroyalsocietypublishing.org

The structural information obtained is invaluable for:

Absolute Structure Confirmation: Verifying the connectivity of atoms and the substitution pattern on the benzene ring.

Conformational Analysis: Determining the orientation of the hydroxyl groups relative to the ring.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice, including details of hydrogen bonding networks involving the hydroxyl groups and potential C-H···F interactions. nih.gov

While a specific crystal structure for this compound is not publicly available, studies on the parent compound, resorcinol, have shown it crystallizes in different polymorphic forms (α and β), each with a unique hydrogen-bonding network. royalsocietypublishing.org An X-ray analysis of this compound would similarly elucidate its packing and hydrogen bond motifs, providing critical insight into its physical properties, such as melting point and solubility.

Table 4: Structural Parameters Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-F). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-O-H). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds. |

Mechanistic Investigations of Biological Activity and Interactions

Antioxidant Mechanisms and Oxidative Stress Mitigation Research

A comprehensive search of published scientific studies did not yield specific research focused on the antioxidant mechanisms or oxidative stress mitigation properties of 5-Fluorobenzene-1,3-diol.

Anti-inflammatory Pathways and Modulation of Inflammatory Responses Research

There is currently a lack of specific research in the scientific literature detailing the anti-inflammatory pathways and the modulatory effects of this compound on inflammatory responses.

Anticancer Properties and Cellular Mechanisms Research

Specific studies on the anticancer properties and the underlying cellular mechanisms of this compound are not available in the current body of scientific literature.

Exploration of Molecular Targets and Pathways in Cancer

No research detailing the exploration of specific molecular targets or pathways of this compound in the context of cancer has been identified.

Structure-Activity Relationships in Anticancer Derivatives

Information regarding the structure-activity relationships of anticancer derivatives specifically stemming from this compound is not present in the available scientific literature.

Neuroprotective Activities and Neurological Impact Research

A review of scientific literature indicates that there are no specific studies focused on the neuroprotective activities or the neurological impact of this compound.

Cardiovascular System Interactions and Inotropic Activity Research

While direct studies on this compound are sparse, research on a synthesized, yet unspecified, fluorobenzene (B45895) derivative provides insight into potential cardiovascular interactions. Studies have shown that some fluorobenzene derivatives possess inotropic activity, though their precise mechanism of action at the cardiovascular level is often not fully elucidated.

Research using an isolated rat heart model demonstrated that one such fluorobenzene derivative significantly increased perfusion pressure and coronary resistance. researchgate.net This positive inotropic activity was found to be distinct from other positive inotropic drugs like levosimendan, though it showed some similarities to the effects of ouabain (B1677812) and digoxin (B3395198) on perfusion pressure. researchgate.net

The molecular mechanism behind the observed positive inotropic effect was investigated through the use of specific inhibitors. The biological activity of the fluorobenzene derivative on left ventricular pressure was significantly inhibited by both cyclopiazonic acid and thapsigargin. researchgate.net This suggests that the positive inotropic effects on both perfusion pressure and left ventricular pressure are mediated through the modulation of Na,K-ATPase and Ca²⁺-ATPase activity. researchgate.net This unique mechanism of action distinguishes this fluorobenzene derivative from other inotropic agents. researchgate.net

Interactive Table: Research Findings on a Fluorobenzene Derivative's Inotropic Activity

| Parameter Studied | Observation | Proposed Mechanism | Reference |

| Perfusion Pressure | Significantly increased in an isolated rat heart model. | Modulation of Na,K-ATPase and Ca²⁺-ATPase activity. | researchgate.net |

| Coronary Resistance | Significantly increased in an isolated rat heart model. | Modulation of Na,K-ATPase and Ca²⁺-ATPase activity. | |

| Left Ventricular Pressure | Increased; this effect was inhibited by cyclopiazonic acid and thapsigargin. | Changes in the biological activity of Na,K-ATPase and Ca²⁺-ATPase. | researchgate.net |

| Comparison to Other Drugs | Effect on perfusion pressure is similar to ouabain and digoxin, but different from levosimendan. | Involves a molecular mechanism different from other positive inotropic drugs. | researchgate.net |

Evaluation of Perfusion Pressure and Coronary Resistance

Currently, there is no available scientific literature or published research that has evaluated the effects of this compound on cardiovascular parameters such as perfusion pressure and coronary resistance. While studies on fluoride (B91410) toxicity, in general, have suggested potential for cardiovascular effects, including oxidative stress on the myocardium, these findings are not specific to this compound. nih.govnih.govresearchgate.net Research on other flavonoid and polyphenol compounds has indicated various impacts on the cardiovascular system, but direct studies on this particular fluorinated diol are absent. nih.gov

Molecular Mechanisms Involving Ion Channels and ATPases

Detailed molecular investigations into the interactions of this compound with specific biological targets such as ion channels and ATPases have not been reported in the current body of scientific research. Although the broader class of quinolone antibiotics, for example, is known to interact with targets like DNA gyrase and topoisomerase IV, and some can inhibit pannexin 1 channels, there is no evidence to suggest that this compound shares these mechanisms. The fundamental processes of ion channel function and their role in disease are well-established, but the specific influence of this compound on these pathways remains uninvestigated. ontosight.ai

Antimicrobial and Antifungal Activity Mechanisms

While related compounds such as other substituted 1,4-benzenediols and phloroglucinol (B13840) derivatives have demonstrated antimicrobial and antifungal properties, the specific mechanisms of action for this compound have not been elucidated. nih.govstrath.ac.uknih.gov Studies on other antimicrobial compounds often detail mechanisms such as cell wall or membrane disruption. nih.gov However, for this compound itself, there is a lack of research identifying its minimum inhibitory concentrations (MIC), its spectrum of activity against various pathogens, or the molecular basis for any potential antimicrobial effects. Some fluorinated compounds and phloroglucinol derivatives have been noted for their biological activities, but this general information does not provide specific mechanistic details for this compound. researchgate.netmdpi.com

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for elucidating the electronic structure and reactivity of 5-Fluorobenzene-1,3-diol. DFT is employed to determine the ground-state geometry and electronic properties, while TD-DFT is used to investigate excited states and predict electronic transitions, such as those observed in UV-Vis absorption spectra. researchgate.net

The presence of the fluorine atom and hydroxyl groups significantly influences the molecule's electronic landscape. ontosight.ai The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, while the hydroxyl groups can act as both hydrogen bond donors and electron-donating groups through resonance. This interplay governs the molecule's reactivity and intermolecular interactions.

Studies on fluorinated benzenes show that the number and position of fluorine atoms critically affect the energies of molecular orbitals. nih.gov For this compound, calculations can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

TD-DFT calculations can predict the vertical transition energies, which correspond to the absorption of light. For fluorinated aromatic compounds, transitions can be of the π→π* or π→σ* type. nih.gov The solvent environment can also be modeled, showing, for instance, how polar solvents might stabilize certain excited states and lead to shifts in the absorption spectrum. nih.gov

Table 1: Predicted Electronic Transition Data for Fluorinated Aromatic Compounds This table illustrates typical data obtained from TD-DFT calculations on related compounds. The values are representative of the type of predictions made for this compound.

| Compound Class | Transition Type | Calculated Absorption Max (λ_max) | Method/Basis Set |

| Fluorinated Benzenes | π→π | ~260 nm | TD-DFT/Various |

| Fluorinated Benzenes | π→σ | Red-shifted in polar solvents | TD-SCF DFT |

| Thiadiazole with Fluorobenzene (B45895) | Intramolecular Charge Transfer | ~350-440 nm | TD-DFT/PBE0 |

Data are synthesized from findings on similar molecules. researchgate.netnih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes shape.

For a flexible molecule like this compound, rotation around the C-O bonds of the hydroxyl groups leads to different conformers. MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. mdpi.com The orientation of the hydroxyl groups is particularly important as it determines the potential for intramolecular and intermolecular hydrogen bonding.

In an aqueous environment, MD simulations can model the hydrogen bond network between the hydroxyl groups of this compound and surrounding water molecules. mdpi.com The fluorine atom, while not a strong hydrogen bond acceptor, influences the local solvent structure through dipole-dipole interactions. Studies on similar molecules like 1,3-propanediol (B51772) show that in aqueous solutions, conformations that favor intermolecular hydrogen bonds with water are predominant, even if other conformations with intramolecular hydrogen bonds are more stable in the gas phase. mdpi.com

Table 2: Key Parameters from Molecular Dynamics Simulations This table outlines typical parameters analyzed in MD simulations to understand molecular conformation and dynamics.

| Parameter | Description | Typical Findings for Hydroxylated Aromatics |

| Dihedral Angles (C-C-O-H) | Describes the rotation of the hydroxyl groups. | Multiple stable rotamers exist. |

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance. | Shows strong structuring of water around hydroxyl groups. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond. | Lifetimes are typically in the picosecond range. |

| Conformational Lifetime | The average time a molecule spends in a particular conformation. | Varies from picoseconds to nanoseconds depending on the energy barrier. mdpi.com |

Data are based on principles from MD simulations of related flexible molecules. nih.govmdpi.com

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. nih.govnih.gov For this compound, docking studies can be used to hypothesize its binding mode within the active site of a target protein, which is a critical step in drug discovery. researchgate.net

The docking process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov The functional groups of this compound are key to its interactions. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, forming strong, directional interactions with amino acid residues like aspartate, glutamate, serine, and asparagine. The aromatic ring can participate in π-π stacking or hydrophobic interactions with residues such as phenylalanine, tyrosine, and tryptophan. The fluorine atom can engage in favorable electrostatic or halogen-bond-like interactions.

Docking algorithms generate multiple possible binding poses, which are then ranked by scoring functions. nih.gov The results can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure to improve its interactions with the target protein.

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties of this compound, which can aid in the interpretation of experimental data.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) with high accuracy. This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. Predicted spectra can help assign peaks in experimental spectra and confirm the structure of synthesized compounds.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated using DFT. researchgate.net By performing a frequency calculation on the optimized geometry, the normal modes of vibration are determined. These theoretical spectra are invaluable for assigning vibrational bands to specific molecular motions, such as O-H stretching, C-F stretching, and benzene (B151609) ring deformations. researchgate.net

UV-Vis Spectroscopy: As mentioned in section 5.1, TD-DFT is the standard method for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net

Reaction Pathway Energetics and Transition State Analysis

Theoretical methods are essential for mapping out the potential energy surface of chemical reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

DFT calculations can be used to locate the transition state structure for a given reaction, which represents the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.

For example, in electrophilic aromatic substitution reactions, calculations can determine the relative stability of the sigma complexes formed by the attack of an electrophile at different positions on the ring. The analysis can show how the directing effects of the hydroxyl and fluoro substituents influence the regioselectivity of the reaction. The distortion/interaction model, a method of analysis, can break down the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. researchgate.net

Table 3: Example of Calculated Reaction Energetics This table provides a representative example of energetic data that can be computed for a hypothetical reaction involving this compound.

| Reaction Parameter | Description | Example Calculated Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 15-25 |

| Reaction Energy (ΔE_rxn) | The overall energy change from reactants to products. | -10 (Exothermic) |

| Transition State Distortion Energy | Energy required to distort reactants into the transition state geometry. | 10-20 |

| Interaction Energy | The stabilizing interaction between the distorted reactants in the transition state. | -5 to -15 |

Values are illustrative, based on typical DFT calculations for reactions of aromatic molecules. researchgate.net

Environmental Fate and Biotransformation Research

Microbial Degradation Pathways of Fluorinated Aromatic Compounds

The microbial breakdown of fluorinated aromatic compounds typically follows a multi-step enzymatic pathway, initiating with the destabilization of the aromatic ring and culminating in defluorination and entry into central metabolic pathways. nih.govresearchgate.net

The initial attack on the aromatic ring of fluorinated compounds is commonly catalyzed by multicomponent enzyme systems known as aromatic hydrocarbon dioxygenases. normalesup.orgresearchgate.net These enzymes, belonging to the Rieske non-heme iron oxygenase family, introduce two hydroxyl groups onto the aromatic nucleus to form an arene cis-dihydrodiol. normalesup.org For instance, toluene (B28343) dioxygenase from Pseudomonas putida F1 has been shown to oxidize various fluorinated aromatic compounds. nih.govnih.gov This initial dihydroxylation is a critical step, as it is a prerequisite for subsequent ring cleavage by other dioxygenases. normalesup.org

Following the action of dioxygenase, a dehydrogenase enzyme catalyzes the oxidation of the cis-dihydrodiol to a fluorinated catechol. nih.govresearchgate.net For example, in the metabolism of fluorobenzene (B45895) by Rhizobiales sp. strain F11, a fluorobenzene dihydrodiol dehydrogenase is involved in converting the dihydrodiol intermediate to 4-fluorocatechol (B1207897). researchgate.netresearchgate.net This two-step enzymatic process effectively prepares the fluorinated aromatic ring for fission.

Table 1: Key Enzymes in the Initial Transformation of Fluorinated Aromatic Compounds

| Enzyme Family | Function | Example Substrate | Reference |

| Aromatic Hydrocarbon Dioxygenase | Adds two hydroxyl groups to the aromatic ring | Toluene, Fluorobenzene | normalesup.orgnih.gov |

| Dihydrodiol Dehydrogenase | Oxidizes the cis-dihydrodiol to a catechol | Fluorobenzene dihydrodiol | researchgate.netresearchgate.net |

Once a fluorinated catechol is formed, the aromatic ring is cleaved by catechol dioxygenases. This can occur through two primary mechanisms: ortho-cleavage (intradiol) or meta-cleavage (extradiol). nih.gov

The ortho-cleavage pathway involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms. In the degradation of fluorobenzene by Rhizobiales sp. strain F11, the intermediate 4-fluorocatechol is processed via an ortho-cleavage pathway, catalyzed by a catechol 1,2-dioxygenase. nih.govresearchgate.net This pathway is often productive, leading to the complete mineralization of the compound.

Conversely, the meta-cleavage pathway, which cleaves the bond adjacent to one of the hydroxyl groups, can sometimes lead to the formation of toxic or dead-end products when processing halogenated catechols. nih.gov For example, while Burkholderia fungorum FLU100 can metabolize fluorobenzene to 3-fluorocatechol, the subsequent cleavage can be a critical, sometimes inhibitory, step. researchgate.net The choice between the ortho and meta pathway is crucial for the successful biodegradation of a fluorinated aromatic compound.

The removal of the fluorine atom, or defluorination, is the definitive step in detoxifying organofluorine compounds. This can happen at different stages of the degradation pathway and can be catalyzed by various enzymes or occur spontaneously. researchgate.netresearchgate.net

Enzymatic defluorination can be oxidative or hydrolytic. nih.gov In the degradation of fluorobenzene, defluorination occurs after ring cleavage. The resulting fluorinated muconate is acted upon by a fluoromuconate cycloisomerase, which eliminates the fluoride (B91410) ion. researchgate.net In other cases, such as the metabolism of 4-fluorobenzoate (B1226621), a specific dehalogenase directly attacks the fluorinated ring, releasing fluoride. researchgate.net Some defluorination reactions are non-enzymatic, occurring spontaneously after the molecule has been sufficiently destabilized by prior enzymatic reactions. researchgate.net The high energy of the carbon-fluorine bond makes enzymatic catalysis for its cleavage a rare but highly significant microbial capability. researchgate.netacs.org

Formation and Fate of Metabolites and Intermediates in Biotransformation

The biotransformation of 5-Fluorobenzene-1,3-diol is expected to produce a series of fluorinated intermediates as the parent molecule is progressively broken down. The identity and fate of these metabolites are key to understanding the complete degradation pathway.

Based on the degradation pathways of similar compounds, the initial enzymatic attack on this compound would likely result in the formation of a fluorinated catechol derivative. For instance, the degradation of fluorobenzene by Rhizobiales sp. strain F11 proceeds through the formation of 4-fluorocatechol as a central intermediate. nih.govresearchgate.net This fluorocatechol is then the substrate for ring-cleavage dioxygenases.

Following ortho-ring cleavage of the fluorocatechol, a fluorinated muconate is formed. researchgate.net In the case of fluorobenzene degradation, 3-fluoro-cis,cis-muconate (B1243151) is produced. researchgate.net This fluoromuconate is a key metabolite that undergoes further transformation, including enzymatic defluorination, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle, such as maleylacetate. researchgate.netresearchgate.net

Table 2: Key Metabolites in the Degradation of Fluorinated Aromatic Compounds

| Metabolite Class | Example | Precursor | Subsequent Fate | Reference |

| Fluorocatechols | 4-Fluorocatechol | Fluorobenzene | Ortho-ring cleavage | nih.govresearchgate.net |

| Fluoromuconates | 3-Fluoro-cis,cis-muconate | 4-Fluorocatechol | Defluorination and conversion to maleylacetate | researchgate.net |

The formation of a dihydrodiol is a hallmark of the initial step in the aerobic bacterial oxidation of aromatic compounds. normalesup.org The action of dioxygenase enzymes on the fluorinated aromatic ring produces a cis-dihydrodiol intermediate. nih.govresearchgate.net For example, Pseudomonas putida F1, when exposed to 2,2-difluoro-1,3-benzodioxole, produces a 4,5-dihydro-2,2-difluoro-1,3-benzodioxole-4,5-diol. nih.gov These dihydrodiols are crucial but often unstable intermediates that are quickly converted to their corresponding catechols by dihydrodiol dehydrogenases. nih.govresearchgate.net The transient nature of dihydrodiols makes their detection challenging, yet their role as the first product of ring attack is fundamental to the entire degradation sequence.

Strategies for Enhancing Biodegradation of Fluorinated Compounds

A key challenge in the biodegradation of fluoroaromatics is the initial enzymatic attack to de-stabilize the aromatic ring and cleave the C-F bond. nih.gov Microorganisms that can degrade chlorinated or brominated aromatics are not always effective against their fluorinated counterparts due to the unique properties of the fluorine substituent. nih.gov Research has shown that the position of the fluorine atom on the aromatic ring significantly influences the compound's susceptibility to microbial degradation.

Two of the most promising strategies to enhance the breakdown of these compounds are co-metabolism and bioaugmentation.

Co-metabolism

Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of another substrate (the primary substrate) that supports their growth. researchgate.netnih.gove3s-conferences.org The enzymes produced by the microorganisms to metabolize the primary substrate can fortuitously act on the fluorinated compound, initiating its degradation. This approach is particularly useful for compounds like this compound, which may not be readily utilized by native microbial populations as a sole carbon source.

The introduction of a more easily degradable carbon source can stimulate the production of broad-specificity enzymes that can also transform the target fluorinated pollutant. For instance, in the context of phenol-containing wastewater, the addition of a co-substrate like acetate (B1210297) has been shown to significantly enhance the degradation of phenol (B47542) and increase the activity of enzymes involved in electron transfer, a key process in biodegradation. nih.gov While not directly studying this compound, this principle is applicable. The presence of a readily available carbon source can induce the expression of oxygenases and other enzymes that could initiate the hydroxylation and subsequent ring cleavage of the fluorinated diol.

Research on the degradation of other phenolic compounds has demonstrated the effectiveness of co-metabolism. For example, the degradation of 2,4,6-trichlorophenol (B30397) has been significantly improved by using sludge fermentation broth as a co-metabolic carbon source. This approach not only provides the necessary nutrients for the microbial community but also enriches for functional microorganisms capable of degrading the target pollutant.

Table 1: Examples of Co-metabolism for Enhanced Phenol Degradation

| Primary Substrate | Target Pollutant | Microbial System | Key Finding |

| Acetate | Phenol | Mixed culture in Microbial Fuel Cell | Acetate as a co-substrate led to 78.8% phenol degradation and increased the activity of extracellular electron transfer enzymes. nih.gov |

| Glucose | 2-Fluorophenol and 3-Fluorophenol | Pilaira tinctorius | Degradation of up to 79% of 2-FP and 92% of 3-FP was observed in the presence of glucose, suggesting co-metabolism. researchgate.net |

| Sludge Fermentation Broth | 2,4,6-Trichlorophenol | Activated Sludge | The use of sludge fermentation broth as a co-metabolic carbon source enhanced the removal of 2,4,6-TCP. |

Bioaugmentation

Bioaugmentation involves the introduction of specific, pre-selected microorganisms or microbial consortia with the desired degradative capabilities into a contaminated environment. This strategy is particularly relevant for sites contaminated with recalcitrant compounds like this compound, where the indigenous microbial population may lack the necessary catabolic genes to initiate degradation.

The success of bioaugmentation relies on the careful selection of microbial strains that are not only effective in degrading the target compound but can also survive and thrive in the specific environmental conditions of the contaminated site. Research has identified several bacterial strains capable of degrading fluorinated aromatic compounds. For example, Burkholderia fungorum FLU100 has been shown to mineralize fluorobenzene and 3-fluorophenol. nih.gov This strain metabolizes 3-fluorocatechol, a likely intermediate in the degradation of this compound, via the ortho-cleavage pathway. nih.gov The introduction of such a specialized strain could significantly enhance the degradation of this compound in a contaminated environment.

Another example is the isolation of denitrifying bacteria, closely related to Pseudomonas stutzeri, that can utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate as growth substrates under anaerobic conditions. nih.gov This highlights the potential for bioaugmentation in anoxic environments where fluorinated compounds may persist.

Table 2: Microbial Strains with Potential for Bioaugmentation of Fluorinated Aromatic Compounds

| Microbial Strain/Consortium | Target Compound(s) | Key Degradation Pathway/Enzyme |

| Burkholderia fungorum FLU100 | Fluorobenzene, 3-Fluorophenol, 3-Fluorocatechol | Ortho-cleavage of the catechol ring. nih.gov |

| Rhizobiales sp. strain F11 | Fluorobenzene | Predominantly via 4-fluorocatechol with subsequent ortho cleavage. nih.govresearchgate.net |

| Pseudomonas sp. strain B13 | 3-Chlorobenzoate, co-metabolism of 3-fluorobenzoate | Dioxygenation and ortho-cleavage pathway. ethz.ch |

| Denitrifying strains (related to Pseudomonas stutzeri) | 2-Fluorobenzoate, 4-Fluorobenzoate | Anaerobic degradation coupled to denitrification. nih.gov |